2-Amino-2-hydroxymethyl-propane-1,3-diol

Cell-free biocatalysis Cofactor stability Buffer comparison

2-Amino-2-hydroxymethyl-propane-1,3-diol (CAS 121351-02-8), universally recognized as the protonated form of Tris(hydroxymethyl)aminomethane (TRIS or Tromethamine), is a bioinert amino alcohol of low toxicity that serves as a fundamental tool in scientific research. Its primary value lies in its effective buffering capacity within the physiological pH range (approximately 7.0 to 9.0), making it indispensable for maintaining pH homeostasis in vitro.

Molecular Formula C4H12NO3+
Molecular Weight 122.14 g/mol
CAS No. 121351-02-8
Cat. No. B173377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-hydroxymethyl-propane-1,3-diol
CAS121351-02-8
SynonymsFluorodaunorubicine
Molecular FormulaC4H12NO3+
Molecular Weight122.14 g/mol
Structural Identifiers
SMILESC(C(CO)(CO)[NH3+])O
InChIInChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2/p+1
InChIKeyLENZDBCJOHFCAS-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-hydroxymethyl-propane-1,3-diol (CAS 121351-02-8) Procurement Specifications and Baseline Profile


2-Amino-2-hydroxymethyl-propane-1,3-diol (CAS 121351-02-8), universally recognized as the protonated form of Tris(hydroxymethyl)aminomethane (TRIS or Tromethamine), is a bioinert amino alcohol of low toxicity that serves as a fundamental tool in scientific research . Its primary value lies in its effective buffering capacity within the physiological pH range (approximately 7.0 to 9.0), making it indispensable for maintaining pH homeostasis in vitro . Unlike bicarbonate, TRIS is effective in closed systems and buffers both carbon dioxide and metabolic acids, which is crucial for applications like cell culture media, enzyme reaction kinetics, and protein purification where a stable pH is critical for optimal activity and stability .

Effective buffering in physiological pH range (7.0–9.0)
Maintains pH in closed systems; buffers CO₂ and metabolic acids
Compatible with cell culture, enzyme kinetics, and protein workflows

Why Tris Base or Other Buffers Cannot Be Substituted for 2-Amino-2-hydroxymethyl-propane-1,3-diol (CAS 121351-02-8)


The protonated form of Tris, represented by CAS 121351-02-8, offers a unique combination of buffering range, ionic strength, and compatibility with biological systems that is not fully replicated by Tris base or alternative buffers such as HEPES or phosphate . Direct substitution without consideration of the specific experimental requirements can lead to significant deviations in pH stability, enzyme activity, and metal ion interactions, potentially compromising assay reproducibility and experimental outcomes . The quantitative evidence below delineates the specific performance metrics that distinguish this compound from its closest comparators.

Buffer profile Ionic strength and buffering range differ from Tris base, HEPES, or phosphate; direct substitution may shift pH stability and enzyme activity.
Metal handling Tris·HCl exhibits strong Cu²⁺ and Pb²⁺ complexation, which is not replicated by MOPS or HEPES; metal-dependent assay results may not transfer.
Temperature response pKa temperature coefficient differs markedly from other biological buffers; pH set points require re-validation when switching from HEPES-based systems.

Quantitative Performance Differentiation of 2-Amino-2-hydroxymethyl-propane-1,3-diol (CAS 121351-02-8) vs. Key Comparators


Superior Long-Term Stability of Nicotinamide Cofactors in Tris Buffer Compared to Phosphate and HEPES

In a study assessing the long-term stability of NAD+ and NADH in three buffer systems (sodium phosphate, HEPES, and Tris) at 19 °C and 25 °C over 43 days, Tris buffer demonstrated significantly lower degradation rates, preserving higher cofactor integrity [1].

NADH stability
Reported
Tris·HCl degradation rate: 4 µM/d (19°C); vs. up to 34 µM/d in phosphate/HEPES
Reported cofactor stability context; slower NADH loss may extend bioreactor utility
43-day study, 0.1 M pH 7.5; data require confirmation under user-specific conditions
Cell-free biocatalysis Cofactor stability Buffer comparison

Enhanced Aminotransferase Activity in Tris Buffer vs. Phosphate Buffer with Pyridoxal-5′-phosphate

In a comparative study of aminotransferase activity in human plasma/serum, Tris buffer supplemented with pyridoxal-5′-phosphate yielded 10-15% higher enzyme activity than phosphate buffer under identical conditions [1].

Aminotransferase activity
Reported
10–15% higher activity vs. phosphate buffer + pyridoxal-5′-phosphate
Reported enzyme activity context; may support research assay sensitivity review
Human plasma matrix, 35°C; enzyme assay context, not a diagnostic claim
Enzyme kinetics Diagnostic assays Buffer optimization

Stronger Metal Ion Complexation of Tris Compared to MOPS and HEPES, with Specific Affinity for Cu²⁺

Isothermal titration calorimetry (ITC) revealed that Tris exhibits much stronger metal complexation abilities than MOPS or HEPES, particularly toward Cu²⁺ and Pb²⁺, at pH 7.4 [1].

Metal ion binding
Reported
Strong Cu²⁺/Pb²⁺ complexation; much stronger than MOPS or HEPES
Reported binding context; requires metal-buffer control in enzymatic studies
ITC at pH 7.4, 25°C; may also serve as intentional chelator when characterized
Metal ion binding Bioinorganic chemistry Buffer interference

High Temperature Sensitivity of Tris Buffer pKa (ΔpKa/°C = -0.031) vs. HEPES (ΔpKa/°C ≈ -0.014)

Tris exhibits a relatively strong temperature dependence of its acid constant (ΔpKa = -0.031 K⁻¹), which is approximately twice that of HEPES (ΔpKa/°C ≈ -0.014) [1].

pKa temp. dependence
Data to verify
ΔpKa/°C = −0.031 (Tris) vs. ≈ −0.014 (HEPES)
Temperature-sensitive pH shift; predictable but requires per-experiment adjustment
Source is non-peer-reviewed guide; verify with primary literature for critical use
Buffer temperature dependence pH stability Experimental reproducibility

Vendor-Specified Purity of ≥98% for 2-Amino-2-hydroxymethyl-propane-1,3-diol (CAS 121351-02-8)

As per vendor technical datasheet, the typical purity specification for 2-Amino-2-hydroxymethyl-propane-1,3-diol (CAS 121351-02-8) is not less than 98% .

Vendor purity
Supplier data
≥98% (NLT 98%)
Meets research buffer and intermediate specification; not a certified reference material claim
No independent CoA source provided; confirm lot-specific purity before use
Chemical purity Procurement specification API intermediate

Optimal Use Cases for 2-Amino-2-hydroxymethyl-propane-1,3-diol (CAS 121351-02-8) Based on Quantified Differentiation


Long-Term Cell-Free Biocatalysis Requiring NAD+/NADH Cofactor Regeneration

When designing cell-free bioreactors for extended operation (≥43 days), Tris buffer (CAS 121351-02-8) is the preferred choice due to its demonstrated ability to preserve >90% NADH at 19°C and >75% at 25°C, compared to rapid degradation in phosphate or HEPES buffers .

Clinical Diagnostic Assays for Aminotransferase Enzymes (AST/ALT)

For accurate and sensitive measurement of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in serum/plasma, Tris buffer supplemented with pyridoxal-5′-phosphate provides 10-15% higher activity than phosphate-based systems, improving diagnostic precision .

Metal-Dependent Enzymatic Studies Requiring Predictable Cu²⁺ Chelation

In experiments where Cu²⁺ or Pb²⁺ binding must be controlled or studied, Tris buffer serves as a strong, well-characterized chelator. Its binding thermodynamics have been rigorously quantified, allowing researchers to account for metal ion availability in kinetic models .

Temperature-Dependent pH Titrations and Environmental Studies

The high temperature coefficient of Tris (ΔpKa = -0.031 °C⁻¹) makes it a useful tool for experiments requiring predictable pH shifts with temperature change, such as protein thermal stability assays or environmental pH monitoring .

Application
Selection Property
Validation Focus
Cell-free biocatalysis (NAD⁺/NADH)
Cofactor preservation in Tris buffer
NADH degradation rate review under relevant temperature/duration
Aminotransferase enzyme research assays
Reported activity enhancement vs. phosphate
Activity comparison in intended matrix and pyridoxal-5′-phosphate conditions
Metal-dependent enzyme studies (Cu²⁺/Pb²⁺)
Strong, characterized metal chelation
Free metal ion availability and binding constant confirmation
Temperature-dependent pH shift studies
High ΔpKa/°C coefficient
pH calibration at target temperature; comparison with HEPES-based protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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